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Compound of Interest

Compound Name: 6-Bromo-4-methoxypicolinic acid

Cat. No.: B1526016 Get Quote

Introduction
6-Bromo-4-methoxypicolinic acid is a substituted pyridine derivative of significant interest in

medicinal chemistry and drug development due to its potential as a versatile building block in

the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is

paramount for its application in synthetic protocols and for understanding its physicochemical

properties. This technical guide provides an in-depth analysis of the expected spectroscopic

data for 6-Bromo-4-methoxypicolinic acid, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound

are not widely available in the public domain, this guide synthesizes predicted data based on

established principles of spectroscopy and data from analogous structures. This approach

serves as a valuable tool for researchers in confirming the identity and purity of synthesized 6-
Bromo-4-methoxypicolinic acid.

Workflow for Spectroscopic Analysis
The structural elucidation of a novel or sparsely characterized compound like 6-Bromo-4-
methoxypicolinic acid follows a logical and integrated spectroscopic workflow. Each

technique provides a unique piece of the structural puzzle, and their combined interpretation

leads to a confident assignment.
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Caption: Workflow for the spectroscopic elucidation of 6-Bromo-4-methoxypicolinic acid.

¹H NMR Spectroscopy: Probing the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for

determining the number and connectivity of hydrogen atoms in a molecule. For 6-Bromo-4-
methoxypicolinic acid, the ¹H NMR spectrum is expected to be relatively simple, providing

key information about the substitution pattern on the pyridine ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 Singlet (broad) 1H -COOH

~7.8 Singlet 1H H-5

~7.3 Singlet 1H H-3

~3.9 Singlet 3H -OCH₃
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Interpretation and Rationale:

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to

appear as a broad singlet at a significantly downfield chemical shift, typically above 13 ppm

in DMSO-d₆. This is due to the deshielding effect of the carbonyl group and hydrogen

bonding with the solvent.

Aromatic Protons (H-3 and H-5): The pyridine ring contains two aromatic protons. The proton

at the 5-position (H-5) is adjacent to the electron-withdrawing bromine atom and is expected

to be the most downfield of the two. The proton at the 3-position (H-3) is ortho to the

carboxylic acid group and meta to the methoxy group. Due to the anisotropic effect of the

carbonyl group and the electron-donating nature of the methoxy group, its chemical shift is

predicted to be slightly upfield compared to H-5. In the absence of adjacent protons, both are

expected to appear as singlets.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will

appear as a sharp singlet. Their chemical shift is anticipated to be around 3.9 ppm, which is

typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy: Unveiling the Carbon
Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the different carbon environments within a molecule. The predicted ¹³C NMR spectrum of 6-
Bromo-4-methoxypicolinic acid will show distinct signals for each of the seven carbon atoms.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~165 C=O (Carboxylic Acid)

~163 C-4

~150 C-2

~145 C-6

~115 C-5

~110 C-3

~56 -OCH₃

Interpretation and Rationale:

Carbonyl Carbon (C=O): The carbon of the carboxylic acid will be the most downfield signal

due to the strong deshielding effect of the two oxygen atoms.

Ring Carbons (C-2, C-4, C-6): The carbons directly attached to heteroatoms (N, O, Br) will

have distinct chemical shifts. C-4, bonded to the oxygen of the methoxy group, is expected

to be significantly downfield. C-2, adjacent to the nitrogen and the carboxylic acid, will also

be downfield. C-6, attached to the bromine atom, will have its chemical shift influenced by

the heavy atom effect of bromine.

Ring Carbons (C-3, C-5): The carbons bearing hydrogen atoms will be further upfield. Their

precise chemical shifts are influenced by the combined electronic effects of the substituents

on the ring.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear at the most upfield

region of the spectrum, which is characteristic of sp³ hybridized carbons bonded to an

oxygen atom.

For comparison, the related compound 6-bromo-3-hydroxy-4-methoxypicolinic acid shows ¹³C

NMR signals in DMSO-d₆ at δ 170.1 (CO₂H), 156.6 (C4), 149.1 (C3), 130.2 (C2 or C6), 129.9

(C2 or C6), 114.5 (C5), and 56.8 (OMe).[1] This data supports the general chemical shift

regions predicted for 6-Bromo-4-methoxypicolinic acid.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a

molecule. The IR spectrum of 6-Bromo-4-methoxypicolinic acid is expected to show

characteristic absorption bands for the carboxylic acid, methoxy, and pyridine ring

functionalities.

Predicted IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1470 Medium
C=C and C=N ring stretching

(Pyridine)

~1250 Strong C-O stretch (Aryl Ether)

~1050 Medium C-O stretch (Carboxylic Acid)

~850 Medium
C-H out-of-plane bending

(Aromatic)

~650 Medium C-Br stretch

Interpretation and Rationale:

O-H Stretch: The most prominent feature will be a very broad absorption band in the 3300-

2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded

carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl

(C=O) stretching vibration of the carboxylic acid.

Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit characteristic C=C and C=N

stretching vibrations in the 1600-1470 cm⁻¹ region.
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C-O Stretches: A strong band around 1250 cm⁻¹ is expected for the asymmetric C-O

stretching of the aryl ether (methoxy group). The C-O stretch of the carboxylic acid will likely

appear around 1050 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint

region, typically around 650 cm⁻¹.

The IR spectra of picolinic acids generally show these characteristic features, confirming the

presence of the carboxylic acid and pyridine moieties.[2][3]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. For 6-Bromo-4-methoxypicolinic acid (C₇H₆BrNO₃), the expected molecular

weight is approximately 230.95 g/mol .

Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z Interpretation

231/233 Molecular ion peak (M⁺, M⁺+2)

216/218 [M - CH₃]⁺

188/190 [M - COOH]⁺

152 [M - Br]⁺

Interpretation and Rationale:

Molecular Ion Peak: Due to the presence of a bromine atom, which has two major isotopes

(⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a

pair of peaks (an isotopic doublet) of roughly equal intensity at m/z 231 and 233. This is a

definitive indicator of the presence of one bromine atom in the molecule.

Fragmentation Pattern: Under electron impact ionization, the molecule is expected to

fragment in a predictable manner.
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Loss of a Methyl Radical: Fragmentation of the methoxy group can lead to the loss of a

methyl radical (•CH₃), resulting in a fragment ion at m/z 216/218.

Loss of the Carboxyl Group: Decarboxylation, the loss of the carboxyl group as a radical

(•COOH), would produce a fragment at m/z 188/190.

Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a

bromine radical (•Br), leading to a fragment ion at m/z 152.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular

ion, allowing for the unambiguous determination of the elemental formula. For instance, the

related compound 6-bromo-3-hydroxy-4-methoxypicolinic acid shows a calculated HRMS-ESI

(m/z) [M+H]⁺ of 246.948, which was experimentally found to be 246.948.[1]

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the structural confirmation of 6-Bromo-4-methoxypicolinic acid. By combining the insights

from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity, purity, and

structural integrity of this important synthetic intermediate. While the data presented herein is

largely predictive, it is grounded in well-established spectroscopic principles and comparative

data from analogous structures, offering a reliable reference for scientists and professionals in

the field of drug development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 6-Bromo-4-
methoxypicolinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1526016#spectroscopic-data-of-6-bromo-4-
methoxypicolinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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